molecular formula C14H26N2O2 B13528291 Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate

Cat. No.: B13528291
M. Wt: 254.37 g/mol
InChI Key: BMGXAYAITRPSQX-UHFFFAOYSA-N
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Description

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group attached to a piperidine ring, which is further substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 1-pyrrolidin-3-ylpiperidine-4-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)11-5-8-16(9-6-11)12-4-7-15-10-12/h11-12,15H,4-10H2,1-3H3

InChI Key

BMGXAYAITRPSQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C2CCNC2

Origin of Product

United States

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